REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[Mg].[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)#N.Cl.C([O:21]CC)C>>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:10]([C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1)=[O:21]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
8.66 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
34.32 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
The mixture was stired overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The ether layer was extracted 2×150 mL 4N HCl
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with 3×300 mL ether
|
Type
|
CUSTOM
|
Details
|
dried over MgSO04
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
to afford 44 g of crude material
|
Type
|
WAIT
|
Details
|
This was stored at -15° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
was then distilled at 50 millitorr at 130° C.
|
Type
|
DISTILLATION
|
Details
|
redistilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |